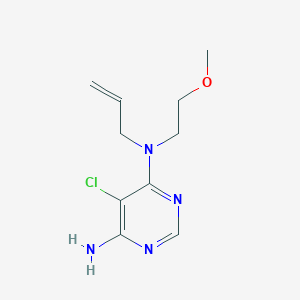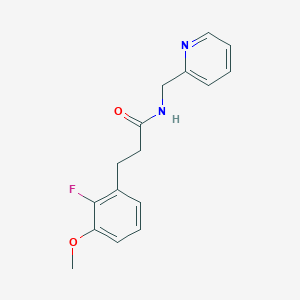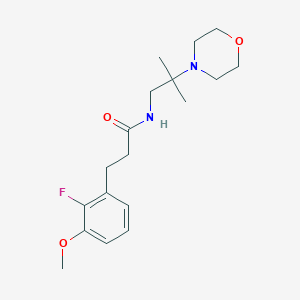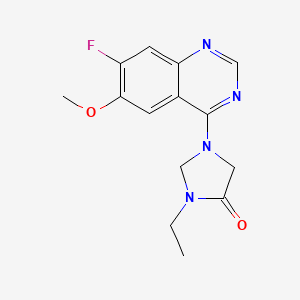
5-chloro-4-N-(2-methoxyethyl)-4-N-prop-2-enylpyrimidine-4,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-4-N-(2-methoxyethyl)-4-N-prop-2-enylpyrimidine-4,6-diamine is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is commonly known as PD0325901 and is a potent inhibitor of mitogen-activated protein kinase (MAPK) pathway.
Scientific Research Applications
PD0325901 has been extensively used in scientific research to study the role of 5-chloro-4-N-(2-methoxyethyl)-4-N-prop-2-enylpyrimidine-4,6-diamine pathway in various diseases such as cancer, inflammation, and neurodegenerative disorders. This compound has been shown to inhibit the growth of cancer cells by blocking the activation of 5-chloro-4-N-(2-methoxyethyl)-4-N-prop-2-enylpyrimidine-4,6-diamine pathway. PD0325901 has also been used to study the role of 5-chloro-4-N-(2-methoxyethyl)-4-N-prop-2-enylpyrimidine-4,6-diamine pathway in inflammation and neurodegenerative disorders.
Mechanism of Action
PD0325901 inhibits the activation of 5-chloro-4-N-(2-methoxyethyl)-4-N-prop-2-enylpyrimidine-4,6-diamine pathway by targeting the upstream kinase MEK1/2. MEK1/2 is a key enzyme that activates 5-chloro-4-N-(2-methoxyethyl)-4-N-prop-2-enylpyrimidine-4,6-diamine pathway by phosphorylating ERK1/2. PD0325901 binds to the ATP-binding site of MEK1/2 and prevents its activation, thus blocking the activation of 5-chloro-4-N-(2-methoxyethyl)-4-N-prop-2-enylpyrimidine-4,6-diamine pathway.
Biochemical and physiological effects:
PD0325901 has been shown to have potent anti-cancer activity in various preclinical models. This compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. PD0325901 has also been shown to have anti-inflammatory and neuroprotective effects.
Advantages and Limitations for Lab Experiments
PD0325901 is a highly selective inhibitor of MEK1/2 and does not affect other kinases. This compound has been extensively used in preclinical studies to study the role of 5-chloro-4-N-(2-methoxyethyl)-4-N-prop-2-enylpyrimidine-4,6-diamine pathway in various diseases. However, PD0325901 has some limitations in lab experiments. This compound has poor solubility in aqueous solution, which makes it difficult to administer in vivo. PD0325901 also has a short half-life in vivo, which limits its use in long-term experiments.
Future Directions
For research include the development of more potent and selective MEK inhibitors, the study of the role of 5-chloro-4-N-(2-methoxyethyl)-4-N-prop-2-enylpyrimidine-4,6-diamine pathway in various diseases, and the development of new drug delivery systems to improve the bioavailability of PD0325901 in vivo.
Synthesis Methods
The synthesis of PD0325901 involves several chemical reactions. The starting material for the synthesis is 2,6-dichloropyrimidine, which is reacted with 2-methoxyethylamine to form 2,6-dichloro-4-(2-methoxyethyl)pyrimidine. This compound is then reacted with 2-propen-1-ol in the presence of a base to produce 4-(2-methoxyethyl)-2-propen-1-ol-1,6-dichloropyrimidine. Finally, this compound is reacted with 4-amino-N-prop-2-enylpyrimidine-2,6-diamine in the presence of a base to produce 5-chloro-4-N-(2-methoxyethyl)-4-N-prop-2-enylpyrimidine-4,6-diamine.
properties
IUPAC Name |
5-chloro-4-N-(2-methoxyethyl)-4-N-prop-2-enylpyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN4O/c1-3-4-15(5-6-16-2)10-8(11)9(12)13-7-14-10/h3,7H,1,4-6H2,2H3,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFAHPYCAHOVKEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC=C)C1=NC=NC(=C1Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-Methoxyethyl)-4-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)-1,4-diazepan-2-one](/img/structure/B6623855.png)
![N-[2-(2-fluoro-4-methoxyphenyl)ethyl]-6-morpholin-4-ylpyrimidin-4-amine](/img/structure/B6623863.png)

![N-[2-(3-ethoxycyclobutyl)ethyl]-6-thiomorpholin-4-ylpyrimidin-4-amine](/img/structure/B6623876.png)


![N-[1-[1-[(2-chlorophenyl)methyl]cyclopropanecarbonyl]azetidin-3-yl]-2-methoxyacetamide](/img/structure/B6623906.png)
![4-[[4-(5-Methylthiophene-3-carbonyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B6623911.png)
![4-[6-(6-chloro-3,4-dihydro-1H-isoquinolin-2-yl)pyrimidin-4-yl]morpholine](/img/structure/B6623917.png)
![3-chloro-N-[2-(4-methoxyphenoxy)ethyl]thiophene-2-carboxamide](/img/structure/B6623920.png)
![3-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]thiophene-2-carboxamide](/img/structure/B6623924.png)

![3-chloro-N-methyl-N-[[4-(methylcarbamoyl)phenyl]methyl]thiophene-2-carboxamide](/img/structure/B6623946.png)
![(3-Chlorothiophen-2-yl)-[4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl]methanone](/img/structure/B6623958.png)